An In-depth Technical Guide to (5-Chlorothiophen-3-YL)boronic acid: Chemical Properties and Applications
An In-depth Technical Guide to (5-Chlorothiophen-3-YL)boronic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chlorothiophen-3-YL)boronic acid is a versatile heterocyclic organoboron compound that serves as a crucial building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of (5-Chlorothiophen-3-YL)boronic acid, with a focus on its role in synthetic chemistry and drug discovery.
Core Chemical Properties
(5-Chlorothiophen-3-YL)boronic acid is a stable, solid compound under standard conditions. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source/Notes |
| Molecular Formula | C4H4BClO2S | [1][2] |
| Molecular Weight | 162.40 g/mol | [1][2] |
| Appearance | Off-white to light brown powder or crystals | Analogous to (5-Chlorothiophen-2-yl)boronic acid[3] |
| Melting Point | Not available | For the analogous (5-Chlorothiophen-2-yl)boronic acid: 136-140 °C[4] |
| Boiling Point | 320.9 °C at 760 mmHg | [1] |
| Solubility | Generally soluble in polar organic solvents such as THF, dioxane, and DMF. Limited solubility in nonpolar solvents and water. | General solubility of arylboronic acids[5][6] |
| Stability | Store in a dry, sealed place. Boronic acids are generally stable but can undergo dehydration to form boroxines. | [1] |
Synthesis
A common synthetic route to arylboronic acids such as (5-Chlorothiophen-3-YL)boronic acid involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
A plausible synthetic workflow is outlined below:
Caption: Synthetic workflow for (5-Chlorothiophen-3-YL)boronic acid.
Experimental Protocols
General Synthesis of (5-Chlorothiophen-3-YL)boronic acid
Materials:
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3,5-Dichlorothiophene
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n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
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A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet is charged with 3,5-dichlorothiophene and anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Triisopropyl borate is then added dropwise, ensuring the temperature remains below -70 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of aqueous hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield (5-Chlorothiophen-3-YL)boronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
(5-Chlorothiophen-3-YL)boronic acid is a key reactant in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl structures.[7]
Materials:
-
(5-Chlorothiophen-3-YL)boronic acid
-
Aryl or heteroaryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Argon or Nitrogen)
General Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq.), (5-Chlorothiophen-3-YL)boronic acid (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Degassed solvent(s) are added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Reactivity and Applications
The primary application of (5-Chlorothiophen-3-YL)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. The thiophene moiety is a common scaffold in many biologically active molecules.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. The boronic acid protons (B(OH)2) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show four signals for the thiophene ring carbons. The carbon atom attached to the boron will be deshielded.
-
IR Spectroscopy: The infrared spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the boronic acid group. Characteristic C-H and C=C stretching vibrations for the thiophene ring will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (162.40 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine and boron isotopes.
Safety and Handling
(5-Chlorothiophen-3-YL)boronic acid should be handled with care in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For the analogous (5-Chlorothiophen-2-yl)boronic acid, the following hazard classifications apply and should be considered as a precaution: Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation.[4]
Conclusion
(5-Chlorothiophen-3-YL)boronic acid is a valuable and versatile building block in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it an essential reagent for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical properties, synthesis, and applications to aid researchers in their synthetic endeavors.
References
- 1. CAS 199659-23-9 | 5-Chlorothiophene-3-boronic acid - Synblock [synblock.com]
- 2. rsc.org [rsc.org]
- 3. 5-Chlorothiophene-2-boronic acid, 97+% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. 5-氯-2-噻吩硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]

